molecular formula C16H20N4O2S B8337650 5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

5-(1,4-dioxaspiro[4.5]dec-8-ylmethylsulfanyl)-1-phenyl-1H-tetrazole

Cat. No. B8337650
M. Wt: 332.4 g/mol
InChI Key: BARIJWDUNHINRI-UHFFFAOYSA-N
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Patent
US07999115B2

Procedure details

A solution of 8-iodomethyl-1,4-dioxa-spiro[4.5]decane (prepared according to WO 2003/095438, 26 g, 92 mmol) was dissolved in EtOH (200 ml), 1-phenyl-1H-tetrazole-5-thiol (18.9 g, 106 mmol) and KOH (6.7 g, 120 mmol) was added and the mixture stirred at 80° C. for 2.5 h. A little water was added and the mixture concentrated in vacuo. The residue was taken up in water and EA. The yield after work up was 30.9 g (100%; yellowish oil).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
18.9 g
Type
reactant
Reaction Step Two
Name
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[CH2:2][CH:3]1[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1.[C:13]1([N:19]2[C:23]([SH:24])=[N:22][N:21]=[N:20]2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[K+].O>CCO>[O:10]1[C:6]2([CH2:11][CH2:12][CH:3]([CH2:2][S:24][C:23]3[N:19]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)[N:20]=[N:21][N:22]=3)[CH2:4][CH2:5]2)[O:7][CH2:8][CH2:9]1 |f:2.3|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
ICC1CCC2(OCCO2)CC1
Name
Quantity
200 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
18.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=NN=C1S
Name
Quantity
6.7 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 80° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The yield after work up was 30.9 g (100%; yellowish oil)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
O1CCOC12CCC(CC2)CSC2=NN=NN2C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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